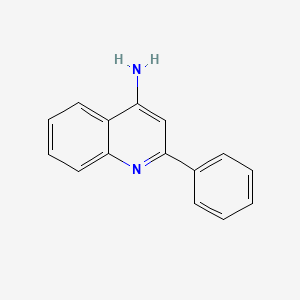

2-Phenylquinolin-4-amine

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Chemical and Medicinal Sciences

The journey of the quinoline scaffold began in 1834 when it was first isolated from coal tar. nih.gov This nitrogen-containing heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly garnered attention for its versatile chemical properties and diverse biological activities. researchgate.netnih.gov Its unique structure, which allows for various modifications, has made it a cornerstone in the synthesis of a wide array of functional molecules. researchgate.net

Historically, the quinoline nucleus has been a crucial component in the development of numerous pharmaceuticals. acs.org The most notable early example is quinine, an alkaloid isolated from the bark of the Cinchona tree, which became the first effective treatment for malaria. nih.gov This discovery paved the way for the synthesis of other significant antimalarial drugs such as chloroquine (B1663885) and primaquine. nih.gov Beyond its antiparasitic applications, the quinoline scaffold has been integral to the creation of drugs with antibacterial, antiviral, anticancer, and anti-inflammatory properties. ontosight.aibenthamdirect.com The adaptability of the quinoline ring system allows it to interact with a wide range of biological targets, solidifying its status as a "privileged scaffold" in medicinal chemistry and drug discovery. acs.orgacs.org

Overview of 2-Phenylquinolin-4-amine as a Core Structure in Contemporary Research

This compound is a specific derivative of quinoline that features a phenyl group at the 2-position and an amine group at the 4-position of the quinoline core. ontosight.ai This particular arrangement of substituents has made it a compound of significant interest in modern chemical research. ontosight.ai The planar aromatic structure of the molecule facilitates interactions with biological macromolecules, while the amine group provides a convenient point for further chemical modifications to enhance its properties.

The synthesis of this compound and its derivatives can be achieved through various established chemical reactions, including condensation and cyclization of appropriate precursors. ontosight.ai Researchers have developed modular, three-component synthesis methods that allow for the rapid diversification of this core structure.

In contemporary research, this compound serves as a foundational scaffold for the development of novel compounds with a range of potential applications. These are primarily explored in preclinical, in-vitro settings.

Anticancer Research: Derivatives of this compound have demonstrated notable antiproliferative activity against various human cancer cell lines. For instance, certain 2-substituted-4-amino-6-halogenquinolines have been synthesized and evaluated for their ability to inhibit the growth of lung, colon, liver, and gastric cancer cells. Some of these derivatives have shown significant potency, with IC50 values indicating a higher efficacy than some established drugs in in-vitro assays. The mechanism of action is often attributed to the induction of apoptosis (programmed cell death) in cancer cells. ingentaconnect.com

| Derivative Class | Cancer Cell Line | Reported IC50 Value (μM) |

| 2-substituted-4-amino-6-halogenquinolines | H-460 (Lung Cancer) | 0.03 |

| This compound derivatives | HT-29 (Colon Cancer) | 8.12 - 11.34 benthamdirect.com |

Antimicrobial Research: The antimicrobial potential of this compound derivatives has been another active area of investigation. By modifying the core structure, researchers have been able to enhance the lipophilicity and binding affinity of these compounds, leading to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli in laboratory studies. nih.gov Antifungal properties have also been explored, with some derivatives showing efficacy against various pathogenic fungi. researchgate.net

| Derivative Class | Microbial Strain | Reported Activity |

| Modified 2-phenylquinolin-4-amines | Staphylococcus aureus | Significant antibacterial activity |

| Modified 2-phenylquinolin-4-amines | Escherichia coli | Significant antibacterial activity |

| 2-phenyl-4-aminoquinolines | Various phytopathogenic fungi | Significant antifungal activity researchgate.net |

Immunomodulatory Research: Research has also shed light on the immunomodulatory effects of this compound derivatives. Specifically, these compounds have been investigated for their ability to act as antagonists of immunostimulatory CpG oligodeoxynucleotides, suggesting they could modulate immune responses. acs.org One particular derivative, N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, was identified as a potent antagonist in these studies. nih.gov

| Derivative | Biological Target/Assay | Reported EC50 Value (nM) |

| N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine | Inhibition of CpG-ODN immunostimulatory effect | 0.76 nih.gov |

The ongoing research into this compound and its derivatives underscores the enduring importance of the quinoline scaffold in the quest for new chemical entities. The ability to systematically modify this core structure allows for the fine-tuning of its biological activities, making it a valuable tool for chemical and medicinal researchers.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUHKHGBRNTPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207263 | |

| Record name | 4-Quinolinamine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-52-7 | |

| Record name | 4-Quinolinamine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinamine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenylquinolin 4 Amine and Its Derivatives

Established Synthetic Pathways for 2-Phenylquinolin-4-amine

The construction of the this compound core has been approached through various established synthetic routes, including multi-component reactions and traditional cyclization methods.

Multi-Component Reactions in Quinoline (B57606) Synthesis

Multi-component reactions (MCRs) offer an efficient and versatile strategy for synthesizing complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.orgresearchgate.net This approach is characterized by high atom economy and the ability to generate diverse molecular architectures. rsc.org

One notable MCR for synthesizing quinoline derivatives is the Povarov reaction, which involves a [4+2] cycloaddition of an imine with an alkene. rsc.org For instance, a microwave-assisted Povarov-type MCR has been developed for the synthesis of 4-aryl quinolines from anilines, alkynes, and paraformaldehyde in the presence of camphor (B46023) sulfonic acid (CSA) as a metal-free catalyst. rsc.org Another example involves a zinc-based metal-organic framework (MOF) catalyzing a three-component coupling of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines under solvent-free conditions. rsc.org

A straightforward, one-pot method for preparing quinolines utilizes a bismuth(III) triflate-catalyzed reaction of acetals or cyclic acetals, aromatic amines, and alkynes. researchgate.net This method provides good yields under mild conditions and is applicable to a range of quinolines with various functional groups. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |

| Povarov-type MCR | Anilines, Alkynes, Paraformaldehyde | Camphor sulfonic acid (CSA), Microwave | 4-Aryl Quinolines | Metal-free, [4+2] cycloaddition. rsc.org |

| MOF-catalyzed MCR | Aromatic amines, Aldehydes, Alkynes | Zinc-based MOF, 110 °C, neat | 2,4-Disubstituted Quinolines | Solvent-free, reusable catalyst. rsc.org |

| Bismuth-catalyzed MCR | Acetals, Aromatic amines, Alkynes | Bi(OTf)3, Acetonitrile, reflux | Substituted Quinolines | Mild conditions, good yields. researchgate.net |

Traditional Cyclization Approaches

Traditional cyclization methods remain fundamental in quinoline synthesis. The Friedländer synthesis, for example, involves the condensation of an o-aminobenzaldehyde or o-aminophenone with a compound containing an active methylene (B1212753) group. ijpsjournal.com While effective, traditional methods like the Skraup and Doebner-Miller reactions often require harsh conditions, which has prompted the development of greener alternatives. ijpsjournal.comnih.gov

A classical approach to synthesizing derivatives related to this compound involves the initial formation of 2-Phenylquinolin-4-carboxylic acid through the condensation of aniline (B41778), benzaldehyde, and pyruvic acid. This intermediate can then be converted to the corresponding amine.

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Modern synthetic chemistry has introduced advanced strategies to create functionalized this compound derivatives with greater efficiency and control. These methods often align with the principles of green chemistry and utilize novel catalytic systems.

Microwave-Assisted Synthesis and Green Chemistry Principles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comnih.gov This technique is considered a green chemistry approach as it enhances energy efficiency. ijpsjournal.com

| Method | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. benthamdirect.comnih.gov | Synthesis of pyranoquinolone derivatives. rsc.org |

| Electrosynthesis | Reagent-free, mild conditions, high atom economy. rsc.org | Synthesis of quinolines from nitro compounds. rsc.org |

| Solvent-Free Reactions | Reduced waste, environmentally benign. ijpsjournal.com | MOF-catalyzed synthesis of 2,4-disubstituted quinolines. rsc.org |

Transition-Metal Catalyzed Reactions for Quinoline Scaffolds

Transition-metal catalysis has become a cornerstone of modern organic synthesis, enabling the construction of complex molecules like quinolines with high precision and efficiency. chim.itias.ac.in These methods often proceed under milder conditions and offer access to a diverse range of substituted quinoline derivatives. ias.ac.in

A variety of transition metals, including palladium, copper, iron, and silver, have been employed in the synthesis of quinolines. ias.ac.inchemrevlett.com For instance, a palladium-catalyzed three-component domino reaction of 2-chloro-3-formylquinolines, acetophenones, and boronic acid derivatives leads to highly functionalized quinolines. chim.it Another approach involves the copper-catalyzed one-pot synthesis of substituted quinolines from anilines and aldehydes, utilizing molecular oxygen as the oxidant. ias.ac.in

A modular three-component synthesis of 4-aminoquinolines, including derivatives of this compound, has been developed via an imidoylative Sonogashira coupling of o-bromoanilines, alkynes, and isocyanides, followed by an acid-mediated cyclization. nih.govacs.orgacs.org This palladium and copper co-catalyzed reaction allows for the rapid diversification of substituents on the quinoline core. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Product |

| PdCl2(PPh3)2 | Domino Reaction | 2-chloro-3-formylquinolines, acetophenones, boronic acids | Highly functionalized quinolines chim.it |

| Copper | C-H functionalization/C-N & C-C bond formation | Anilines, Aldehydes | Substituted quinolines ias.ac.in |

| Pd(OAc)₂/Xantphos, CuBr | Imidoylative Sonogashira/Cyclization | o-bromoanilines, alkynes, isocyanides | 4-Aminoquinolines nih.govacs.org |

| [Cp*Fe(CO)₂]₂ | Reductive Cyclization | o-nitro-substituted Baylis-Hillman acetates | 3-Substituted quinolines acs.org |

Derivatization at the 4-Amino Position and Phenyl Moiety

The functionalization of the this compound scaffold at the 4-amino position and the phenyl ring is crucial for tuning its properties. A study on the synthesis of fifty-seven 2-phenylquinolines with substitutions at both the phenyl group and the C4 position of the quinoline ring has been reported. acs.orgnih.gov

Derivatization at the 4-amino position can be achieved through various reactions. For example, N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine was synthesized, demonstrating the possibility of introducing complex side chains. acs.orgnih.gov The synthesis of 2-(4-Piperidinophenyl)quinolin-4-amines and 2-[4-(4-Methylpiperazino)phenyl]quinolin-4-amines was accomplished by reacting a 2-(4-fluorophenyl)quinolin-4-amine with the appropriate lithium amide reagent. acs.orgacs.org

Furthermore, the phenyl moiety can be functionalized prior to or after the quinoline ring formation. For instance, the use of substituted benzaldehydes in the initial synthesis or subsequent modifications of the phenyl ring allows for the introduction of a wide range of substituents. The synthesis of N-substituted-2-phenylquinolin-4-amines, such as N-isopropyl and N-pentyl derivatives, has been achieved through a modular three-component synthesis, showcasing the versatility of this approach for derivatization. nih.govacs.org

| Derivative | Synthetic Approach | Reference |

| N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine | Multi-step synthesis involving substitution at the phenyl and amino groups. | acs.orgnih.gov |

| 2-(4-Piperidinophenyl)quinolin-4-amines | Reaction of 2-(4-fluorophenyl)quinolin-4-amine with a lithium amide reagent. | acs.orgacs.org |

| N-Isopropyl-2-phenylquinolin-4-amine | Modular three-component synthesis. | nih.govacs.org |

| N-Pentyl-2-phenylquinolin-4-amine | Modular three-component synthesis. | nih.govacs.org |

Synthesis of Quinoline-Amide and Carboxamide Derivatives

The synthesis of quinoline-amide and carboxamide derivatives of the 2-phenylquinoline (B181262) scaffold is a significant area of research, primarily aimed at exploring new therapeutic agents. benthamdirect.com A prevalent and classical method involves the initial synthesis of 2-phenylquinoline-4-carboxylic acid, which serves as a key intermediate. austinpublishinggroup.com This acid is typically prepared through a multi-component Doebner reaction, involving the condensation of aniline, benzaldehyde, and pyruvic acid in ethanol (B145695) under reflux conditions. austinpublishinggroup.comnih.gov

Once the carboxylic acid is formed, it is activated for amidation. This is commonly achieved by converting the carboxylic acid group into a more reactive acyl chloride. Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are used to facilitate this transformation, yielding 2-phenylquinolin-4-carbonyl chloride. austinpublishinggroup.comnih.gov This highly reactive intermediate is then treated with a variety of primary or secondary amines to produce the target 2-phenylquinoline-4-carboxamide (B4668241) derivatives. austinpublishinggroup.com This multi-step approach is reliable for producing derivatives with good purity.

The versatility of this method allows for the introduction of a wide range of substituents by varying the amine component. Researchers have successfully synthesized series of these derivatives by reacting the acid chloride with diverse aromatic and aliphatic amines, including those bearing electron-donating groups, electron-withdrawing groups, and various halogen atoms. austinpublishinggroup.com

In a related synthetic strategy, researchers have also synthesized amide derivatives at other positions of the quinoline ring to explore structural-activity relationships. For instance, novel 2-phenylquinoline amide derivatives were prepared starting from 5-nitroquinoline. The synthesis involved reducing the nitro group to an amine (2-phenylquinolin-5-amine), which was then coupled with various acid chlorides to yield the final amide compounds. derpharmachemica.com

Below is a table summarizing the synthesis of various 2-phenylquinoline-4-carboxamide derivatives from the corresponding acid chloride.

| Amine Reactant | Resulting Carboxamide Derivative | Reference |

| Aniline | N,2-diphenylquinolin-4-carboxamide | austinpublishinggroup.com |

| p-Toluidine | N-(p-tolyl)-2-phenylquinoline-4-carboxamide | austinpublishinggroup.com |

| 2-Aminopyridine | 2-Phenyl-N-(pyridin-2-yl)quinolin-4-carboxamide | austinpublishinggroup.com |

| 3-(Dimethylamino)-1-propylamine | N-(3-(dimethylamino)propyl)-2-phenylquinoline-4-carboxamide | nih.gov |

Exploration of Organometallic Reagents in Synthesis

The use of organometallic reagents has introduced modern, efficient, and modular approaches to the synthesis of the 4-aminoquinoline (B48711) core, including 2-phenyl substituted analogues. These methods offer significant advantages over classical multi-step syntheses, such as improved functional group tolerance and the ability to rapidly generate diverse compound libraries.

A notable example is the one-pot, three-component synthesis utilizing a palladium-catalyzed imidoylative Sonogashira coupling reaction. acs.org This process involves the reaction of an o-bromoaniline, a terminal alkyne, and an isocyanide in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand such as Xantphos, and a copper co-catalyst (CuBr). The reaction proceeds through the formation of a ynimine intermediate, which then undergoes an acid-mediated cycloaromatization to yield the final 4-aminoquinoline product. This modular approach allows for significant variation in the substituents at the 2-position and on the 4-amino group by simply changing the alkyne and isocyanide components, respectively.

Palladium-catalyzed carbonylation reactions represent another powerful organometallic strategy for synthesizing quinolin-4-one precursors, which can be subsequently converted to aminoquinolines. nih.gov These reactions typically employ carbon monoxide as the source for the carbonyl group, coupling substrates like 2-iodoaniline (B362364) with terminal acetylenes under palladium catalysis. nih.gov

Furthermore, organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents are fundamental in organic synthesis as strong nucleophiles for creating carbon-carbon bonds. libretexts.org While not always used in the final amination step, they are crucial for preparing complex or functionalized precursors required for quinoline synthesis. libretexts.orgoxfordsciencetrove.com For instance, lithium reagents derived from diamines have been used to facilitate the cyclization of ketimines to form N-substituted 2-phenylquinolin-4-amines under mild conditions. researchgate.net The careful selection of an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is essential for stabilizing these reactive organometallic species. libretexts.org

Chemical Reactivity and Transformation Studies of this compound

Halogenation Reactions on the Quinoline Nucleus

Halogenation of the quinoline nucleus is a key transformation for creating structural diversity in 2-phenylquinoline derivatives. The introduction of halogen atoms can significantly alter the electronic and steric properties of the molecule, influencing its biological activity. Research has focused on regioselective halogenation, particularly at the C3-position of the quinoline ring system.

A highly effective method for this transformation utilizes hypervalent iodine(III) reagents, such as phenyliodine bis(trifluoroacetate) (PIFA) or phenyliodine diacetate (PIDA). acs.orgresearchgate.net These reagents promote the C3–H regioselective halogenation of 2-phenylquinolin-4(1H)-one, a tautomeric precursor to 4-hydroxy-2-phenylquinoline, under mild conditions. acs.org The reaction is carried out at room temperature in a solvent like methanol, using potassium or sodium halides as the halogen source. acs.org This protocol has been successfully applied for chlorination, bromination, and iodination with good to excellent yields. acs.org The scalability of this reaction has been demonstrated at the gram-scale, particularly for bromination and iodination in an aqueous medium, highlighting its practical utility. acs.org

An alternative modern approach involves electrochemical C3-H halogenation, where potassium halides serve as both the halogenating agent and the electrolyte, providing a regioselective and scalable method for accessing halogenated quinolin-4-ones. organic-chemistry.org

The table below details the halogenation of 2-phenylquinolin-4(1H)-one using a hypervalent iodine(III) reagent.

| Halogen Source | Reagent | Product | Yield | Reference |

| KCl | PIFA | 3-Chloro-2-phenylquinolin-4(1H)-one | 84% | acs.org |

| KBr | PIFA | 3-Bromo-2-phenylquinolin-4(1H)-one | 87% | acs.org |

| KI | PIFA | 3-Iodo-2-phenylquinolin-4(1H)-one | 91% | acs.org |

Further Chemical Modifications for Enhanced Structural Diversity

Beyond the core syntheses and halogenations, the this compound scaffold is amenable to a wide array of further chemical modifications to enhance structural diversity. These modifications can be targeted at the quinoline nucleus, the 2-phenyl substituent, or the 4-amino group, allowing for fine-tuning of the molecule's properties. ontosight.ai

One strategy involves leveraging other positions on the quinoline ring for functionalization. For example, Suzuki coupling reactions have been used to introduce various aryl groups at the 6-position of 2-phenylquinoline-4-carboxamide derivatives. semanticscholar.org This modification is intended to increase the hydrophobicity of the compounds, a crucial factor for cell permeability. semanticscholar.org

Transformations on the 2-phenyl ring also provide a route to novel analogues. A multi-step synthesis starting from 2-nitrobenzaldehyde (B1664092) results in a 2-(2-nitrophenyl)-quinoline-4-carboxylic acid intermediate. nih.gov The nitro group can then be reduced to an amine using reagents like hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst. nih.gov This newly formed amino group can be further functionalized, for example, through acylation to create another amide linkage, significantly diversifying the molecular structure. nih.gov

The 4-amino group itself is a prime site for modification. Syntheses have been developed to introduce diverse aminoalkyl groups at this N⁴ position, creating derivatives with different basicity and steric profiles. researchgate.net These modifications can influence the molecule's ability to interact with biological targets. researchgate.net

Biological Activities and Pharmacological Potential of 2 Phenylquinolin 4 Amine Derivatives

Antimicrobial Research

Antifungal Properties against Pathogenic Fungi

Derivatives of 2-phenylquinolin-4-amine have demonstrated significant potential as antifungal agents, particularly against phytopathogenic fungi. Research has focused on synthesizing and evaluating various analogues to establish structure-activity relationships (SAR).

In one study, a series of 2-phenyl-4-aminoquinolines were tested against three plant-pathogenic fungi: Curvularia lunata, Pyricularia grisea, and Alternaria alternata. nih.gov The results indicated that the aniline (B41778) moiety at the 4-position of the quinoline (B57606) scaffold is crucial for the antifungal potency. nih.gov One of the most promising compounds from this series, compound 6e , exhibited superior inhibitory activities against all three fungi compared to the commercial fungicide azoxystrobin. nih.gov Specifically, it recorded EC₅₀ values of 13.3 µg/mL against C. lunata, 14.4 µg/mL against P. grisea, and 15.6 µg/mL against A. alternata. nih.gov The substitution positions on the aniline moiety were also found to significantly influence the antifungal activity. nih.gov

Further studies on 2-substituted-4-amino-quinolines against invasive fungi identified several compounds with potent and broad-spectrum antifungal activities. researchgate.net Compounds III₁₁ (N,2-di-p-tolylquinolin-4-amine hydrochloride), III₁₄ , III₁₅ , and III₂₃ showed significant efficacy with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL. researchgate.net Mechanistic studies revealed that compound III₁₁ does not act by disrupting the fungal membrane, distinguishing it from many conventional antifungal drugs. researchgate.net This compound also showed a low likelihood of inducing resistance and demonstrated excellent stability in mouse plasma, highlighting its potential for further development. researchgate.net

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound | Target Fungi | EC₅₀ (µg/mL) | MIC (µg/mL) | Source |

|---|---|---|---|---|

| 6e | Curvularia lunata | 13.3 | - | nih.gov |

| Pyricularia grisea | 14.4 | - | nih.gov | |

| Alternaria alternata | 15.6 | - | nih.gov | |

| III₁₁ | Invasive Fungi | - | 4-32 | researchgate.net |

| III₁₄ | Invasive Fungi | - | 4-32 | researchgate.net |

| III₁₅ | Invasive Fungi | - | 4-32 | researchgate.net |

| III₂₃ | Invasive Fungi | - | 4-32 | researchgate.net |

Antiviral Activity Assessments

The antiviral properties of this compound derivatives have been explored against several significant human viruses, including HIV-1 and various coronaviruses.

The 2-phenylquinoline (B181262) scaffold has been identified as a promising framework for the development of agents against Human Immunodeficiency Virus-1 (HIV-1). One area of investigation has been the inhibition of the Tat-TAR interaction, a critical step in HIV-1 replication. bohrium.com Modifications to the quinolone nucleus and the side chain of the 2-phenyl ring have been systematically studied to understand the structural requirements for this inhibition. bohrium.com

Other studies have focused on 2-phenylamino-4-phenoxy-quinoline derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). plos.org Molecular docking studies suggest these compounds bind to an allosteric site of the HIV-1 reverse transcriptase, similar to approved drugs like rilpivirine. plos.org The substituent positions at the 2-phenylamino and 4-phenoxy groups on the quinoline core are critical for inhibitory activity. plos.org

More recently, 4-phenylquinoline-8-amine (PQA ) was identified as a novel latency-reversing agent (LRA) in the context of a "Shock and Kill" strategy for HIV-1 eradication. mdpi.comhilarispublisher.com PQA was found to induce HIV-1 reactivation from latency, especially in combination with PKC agonists like Prostratin. mdpi.comhilarispublisher.com Furthermore, it selectively induced cell death in latently infected cells through a mechanism involving oxidative stress, offering a potential pathway to eliminate viral reservoirs. mdpi.comhilarispublisher.com

In the search for inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), a compound featuring a 2-phenylquinoline scaffold emerged as a promising hit from a library screening, with an initial EC₅₀ value of 6 µM. nih.govnih.gov Subsequent optimization led to the development of derivatives with improved activity and lower cytotoxicity. nih.govnih.gov

These compounds also demonstrated broad-spectrum efficacy against other human coronaviruses (HCoVs). nih.govresearchgate.net Several analogues were active against HCoV-229E and HCoV-OC43, with EC₅₀ values in the low micromolar to nanomolar range (0.2 to 9.4 μM for HCoV-229E and 0.6 to 7.7 μM for HCoV-OC43). nih.govresearchgate.net Key structural features for potent antiviral activity include a p-propoxyphenyl moiety at the C-2 position and methoxy (B1213986) groups on the quinoline nucleus. researchgate.net

One derivative, compound 6g , which features a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, showed potent activity against the highly conserved SARS-CoV-2 helicase (nsp13). nih.govnih.gov This highlights a potential mechanism of action and suggests that the 2-phenylquinoline scaffold could be valuable for developing pan-coronavirus inhibitors to combat future outbreaks. nih.govnih.gov

Table 2: Anti-Coronavirus Activity of Selected 2-Phenylquinoline Derivatives

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|

| 1a (Initial Hit) | SARS-CoV-2 | 6 | 18 | 3 | nih.gov |

| 8k | HCoV-229E | 0.2 | >10 | >50 | nih.govresearchgate.net |

| 5i | HCoV-229E | 0.6 | >100 | >167 | nih.govresearchgate.net |

| 7j | HCoV-229E | 0.7 | >100 | >143 | nih.govresearchgate.net |

| 7a | HCoV-229E | 0.7 | >100 | >143 | nih.govresearchgate.net |

| Various Analogues | HCoV-OC43 | 0.6 - 7.7 | - | - | nih.govresearchgate.net |

Antimalarial Studies

The 4-aminoquinoline (B48711) core is historically significant in the development of antimalarial drugs, with chloroquine (B1663885) being a prime example. Research continues to explore new derivatives to overcome widespread drug resistance in Plasmodium falciparum.

Novel 4-aminoquinoline derivatives have been synthesized and tested against both chloroquine-sensitive (CQ-sensitive) and chloroquine-resistant (CQ-resistant) strains of P. falciparum. nih.gov One study described a monoquinoline analogue (MAQ ) and a bisquinoline analogue (BAQ ) that were active in the nanomolar range against both the CQ-resistant (W2) and CQ-sensitive (3D7) strains. The primary mechanism of action for these compounds appears to be the inhibition of hemozoin formation, a critical detoxification process for the parasite. Both MAQ and BAQ significantly inhibited hemozoin formation in a dose-dependent manner.

Another study focused on 4-aminoquinolines with a benzylmethylpyridylmethylamine side chain, which showed potent activity against CQ-sensitive (NF54) and CQ-resistant (Dd2, 7G8) P. falciparum strains, with several compounds having IC₅₀ values below 100 nM. nih.gov These compounds also effectively inhibited β-hematin (synthetic hemozoin) formation. nih.gov The development of diverse 4-aminoquinoline libraries remains a key strategy, as modifications to the side chain can circumvent resistance mechanisms.

Table 3: Antimalarial Activity of Selected 4-Aminoquinoline Analogues against P. falciparum

| Compound/Analogue | Strain | IC₅₀ (nM) | Mechanism of Action | Source |

|---|---|---|---|---|

| MAQ | W2 (CQ-Resistant) | 206.2 ± 33.7 | Hemozoin Inhibition | |

| 3D7 (CQ-Sensitive) | 18.2 ± 4.8 | Hemozoin Inhibition | ||

| BAQ | W2 (CQ-Resistant) | 100.9 ± 11.2 | Hemozoin Inhibition | |

| 3D7 (CQ-Sensitive) | 12.1 ± 2.6 | Hemozoin Inhibition | ||

| Dibemequine Analogues | NF54 (CQ-Sensitive) | < 100 | β-hematin Inhibition | nih.gov |

| Dd2 (CQ-Resistant) | Potent | β-hematin Inhibition | nih.gov |

Immunomodulatory and Immunosuppressive Effects

Beyond their anti-infective properties, 2-phenylquinoline derivatives have been investigated for their ability to modulate the immune system. A study synthesized and analyzed fifty-seven 2-phenylquinolines for their capacity to inhibit the immunostimulatory effects of oligodeoxynucleotides containing CpG-motifs. These CpG-motifs are known to activate immune responses through Toll-like receptor 9 (TLR9).

The study identified antagonists that could block this activation. The most effective antagonist found was N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine (compound 50 ), which exhibited an exceptionally potent EC₅₀ value of 0.76 nM. The results suggested an interaction between the basic antagonist molecule and weakly acidic groups within a biological receptor. This potent immunosuppressive activity highlights the potential of the this compound scaffold in developing treatments for autoimmune diseases or other conditions characterized by excessive immune activation.

Antagonism of Immunostimulatory CpG-Oligodeoxynucleotides

Derivatives of this compound have been identified as potent antagonists of the immunostimulatory effects induced by oligodeoxynucleotides containing CpG motifs (CpG-ODN). nih.govnih.gov Extensive research involving the synthesis and analysis of numerous 2-phenylquinoline derivatives has demonstrated their ability to inhibit the immunostimulatory response. nih.govnih.gov

A significant study involved the synthesis of fifty-seven 2-phenylquinolines with substitutions on both the phenyl group and at the C4 position of the quinoline ring. These compounds were subsequently evaluated for their capacity to inhibit the immunostimulatory effects of CpG-ODN. nih.govnih.gov The analysis of the structure-activity relationship revealed that the biological activity, measured as EC50, is influenced by the nature and position of the substituents. nih.govnih.gov This suggests that the spatial arrangement and electronic properties of the substituents play a crucial role in the antagonistic activity.

The research findings indicate that the interaction of these basic antagonist molecules likely occurs with weakly acidic groups within an unidentified biological receptor. nih.govnih.gov One of the most effective antagonists identified in these studies is N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, which exhibited an exceptionally low EC50 value of 0.76 nM. nih.govnih.gov

The following table summarizes the EC50 values for selected this compound derivatives, highlighting the impact of different substitution patterns on their antagonistic activity against CpG-ODN.

| Compound Name | Substituent at Phenyl Group | Substituent at C4 of Quinoline | EC50 (nM) |

| N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine | 4-(4-methylpiperazino) | N-[2-(Dimethylamino)ethyl]amino | 0.76 |

Ligand Binding and Receptor Interaction Studies

Currently, there is no publicly available scientific literature or research data detailing the direct interaction or binding of this compound or its derivatives with the human ApoE4 protein. While computational studies have been conducted to identify potential small molecules that could bind to the N-terminal domain of ApoE4, these studies have focused on compounds with structures such as sulfon-amine-benzene, 1,2-benzisothiazol-3-amine (B112332) 1,1-dioxide, N-phenylbenzamide, and furan-amino-benzene. nih.govnih.gov The this compound scaffold was not identified among the promising candidates in these in silico screening efforts. nih.govnih.gov

Leishmanicidal Activity

The quinoline scaffold is a recognized structural framework in the development of antileishmanial agents. nih.govnih.govnih.gov Various derivatives of quinoline have been synthesized and evaluated for their efficacy against different species of Leishmania. nih.govnih.gov Specifically, the 4-aminoquinoline structure is considered a versatile platform for designing active and potent leishmanicidal compounds. nih.gov

While direct studies focusing exclusively on the leishmanicidal activity of this compound are not extensively detailed in the provided search results, the broader class of 2-aryl quinolines has been investigated as promising antileishmanial agents. nih.gov For instance, a series of 2-aryl quinolines were evaluated against Leishmania braziliensis promastigotes and amastigotes, with one derivative demonstrating considerable effects against both forms of the parasite. nih.gov

Furthermore, research on quinoline-4-carboxylic acid derivatives has shown that substitutions on the 2-phenyl ring can influence antileishmanial activity against Leishmania donovani promastigotes. nih.gov The effect of these substitutions appears to be dependent on the presence of other groups on the quinoline scaffold. nih.gov

Although specific IC50 values for this compound against Leishmania species are not provided in the search results, the data on related 2-substituted and 4-aminoquinoline derivatives suggest the potential of this chemical class. The table below presents data for a related 2-aryl quinoline derivative against Leishmania braziliensis.

| Compound Class | Derivative | Leishmania Species | Activity Stage | IC50 (µM) |

| 2-Aryl Quinoline | Compound 19 | L. braziliensis | Promastigotes | 6.0 ± 2.0 |

| L. braziliensis | Amastigotes | 20 ± 2.0 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Structural Features for Biological Potency

The biological activity of the 2-phenylquinolin-4-amine series is intrinsically linked to several key structural features. The core structure, consisting of a quinoline (B57606) ring system with a phenyl group at the 2-position and an amino group at the 4-position, forms the fundamental framework for interaction with biological targets.

The 2-Phenyl Group: This group contributes to the molecule's lipophilicity and can engage in van der Waals and pi-stacking interactions within a receptor's binding pocket. The orientation and substitution pattern on this phenyl ring are pivotal for modulating activity.

The 4-Amino Group: The amine at the C4 position is a key functional group, often essential for the compound's potency. This group can act as a hydrogen bond donor and its basicity is a significant determinant of activity. nih.gov SAR studies on antifungal 2-phenylquinolines revealed that the presence of an aniline (B41778) moiety (a substituted amino group) at this position played a crucial role in the potency of the compounds. nih.gov Furthermore, research on antagonists of immunostimulatory CpG-oligodeoxynucleotides suggests that a basic antagonist molecule interacts with weakly acidic groups in the receptor complex, highlighting the importance of the basicity conferred by the 4-amino group and its substituents. nih.govresearchgate.net

Impact of Substituents at the 2-Phenyl and 4-Amino Positions on Activity

Modifications to the 2-phenyl and 4-amino positions have been extensively explored to optimize the biological activity of the this compound scaffold.

Substituents at the 2-Phenyl Position:

Substituents on the phenyl ring at the C2 position significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity.

In a study focused on antagonists of CpG-oligodeoxynucleotides, a variety of substituents were explored. The compound N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine was identified as the most effective antagonist, with an EC50 of 0.76 nM. nih.govresearchgate.net This highlights the positive impact of a 4-methylpiperazino group at the para-position of the phenyl ring, suggesting that a basic, bulky group at this position is favorable for this specific activity.

Substituents at the 4-Amino Position:

The nature of the substituent on the 4-amino group is a critical determinant of potency and can modulate the compound's basicity, lipophilicity, and hydrogen bonding capacity.

For Antifungal Activity: SAR studies have shown that the substitution positions on the aniline moiety at the 4-position significantly influence antifungal activity. nih.gov Compound 6e from a synthesized series, which features a specific substitution pattern on the 4-anilino group, exhibited more promising inhibitory activities against C. lunata, P. grisea, and A. alternate than the commercial fungicide azoxystrobin. nih.gov

For CpG-Oligodeoxynucleotide Antagonism: The introduction of a basic side chain at the 4-amino position is a common strategy to enhance activity. The most potent compound identified in one study, featured a [2-(Dimethylamino)ethyl] side chain attached to the 4-amino group, coupled with the aforementioned substitution on the 2-phenyl ring. nih.govresearchgate.net This combination of substitutions at both positions led to a highly potent molecule.

The following table summarizes the activity of key substituted this compound derivatives:

| Compound | 2-Phenyl Substituent | 4-Amino Substituent | Biological Activity | EC50 |

| 50 nih.gov | 4-(4-methylpiperazino)phenyl | N-[2-(Dimethylamino)ethyl]amine | CpG-ODN Antagonism | 0.76 nM |

| 6e nih.gov | Phenyl (unspecified substitution) | Substituted Aniline | Antifungal (vs C. lunata) | 13.3 µg/mL |

| 6e nih.gov | Phenyl (unspecified substitution) | Substituted Aniline | Antifungal (vs P. grisea) | 14.4 µg/mL |

| 6e nih.gov | Phenyl (unspecified substitution) | Substituted Aniline | Antifungal (vs A. alternate) | 15.6 µg/mL |

Correlation between Molecular Structure and Pharmacological Efficacy

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a compound. wikipedia.org These models use physicochemical properties or theoretical molecular descriptors as predictor variables to forecast the potency of new chemical entities. longdom.orgwikipedia.org

For the this compound series, QSAR studies have successfully correlated specific structural attributes with pharmacological efficacy. For instance, in the development of CpG-oligodeoxynucleotide antagonists, a highly significant correlation was established for a series of 48 molecules. nih.govresearchgate.net This correlation demonstrated that for this particular biological target, the efficacy of the compounds is highly dependent on their molecular size. The model suggested that larger molecules, despite potentially having favorable substituent groups, could not be effectively accommodated within the biological receptor, thus showing lower efficacy. nih.govresearchgate.net

This finding underscores a critical principle in drug design: there is often an optimal size and shape for a ligand to achieve maximum efficacy. Beyond this optimal range, steric hindrance can prevent effective binding to the target, even if key interacting groups are present. The QSAR model, in this case, provides a predictive tool to guide the design of new analogs, ensuring they remain within the optimal size constraints for the target receptor.

Free-Wilson Analysis and Additivity of Substituent Contributions

Receptor Fit: The model also provided insights into the nature of the biological target. The fact that larger molecules did not fit the correlation suggested that they could not be accommodated within the receptor site, reinforcing the idea of a spatially constrained binding pocket. nih.govresearchgate.net

Mechanistic Investigations of 2 Phenylquinolin 4 Amine Derivatives

Cellular and Molecular Targets Identification

Derivatives of 2-phenylquinoline (B181262) have been identified as potent agents that interact with a variety of cellular and molecular targets, leading to their diverse biological activities. Research has pinpointed several key proteins and pathways that are modulated by these compounds.

One of the significant targets for this class of compounds is HIV-1 reverse transcriptase (RT) . Through a molecular hybridization approach, 2-phenylamino-4-phenoxyquinoline derivatives have been designed to inhibit this crucial enzyme involved in retroviral replication mdpi.com. The design of these molecules was inspired by the pharmacophoric structures of existing drugs like nevirapine, efavirenz, and rilpivirine, indicating that the pyridinylamino substituent at the 2-position of the quinoline (B57606) core plays a vital role in its inhibitory activity against HIV-1 RT mdpi.com.

In the realm of anticancer research, histone deacetylases (HDACs) have emerged as a target for 2-phenylquinoline derivatives. Specifically, 2-substituted phenylquinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors. One active compound, D28, demonstrated significant selectivity for HDAC3 over HDAC1, 2, and 6 nih.gov. The introduction of the 2-substituted phenylquinoline-4-carboxylic acid group to the cap region of the HDAC inhibitor structure allows for strong hydrophobic interactions with residues at the opening of the HDAC active site nih.gov.

Furthermore, the cytotoxic effects of 4-anilino-2-phenylquinoline derivatives have been evaluated against a panel of 60 cancer cell lines. Compounds such as 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline and its oxime and methyloxime derivatives have shown significant cytotoxicity, implying that a hydrogen-bonding accepting group at the C(4) position of the 4-anilino moiety is crucial for this activity nih.gov. These compounds were particularly active against non-small cell lung cancer, breast cancer, and CNS cancer cell lines nih.gov. The table below summarizes the activity of selected derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (GI₅₀ in µM) |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 (Non-small cell lung) | 0.94 |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | MDA-MB-231/ATCC (Breast) | 0.04 |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | SF-295 (CNS) | <0.01 |

Data sourced from studies on the cytotoxic evaluation of 4-anilino-2-phenylquinoline derivatives.

Additionally, novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines, including cervical, ovarian, and breast cancer lines. These compounds are considered potential anticancer agents due to their ability to target and stabilize G-quadruplex (G4) structures, which are non-canonical nucleic acid structures found in G-rich DNA or RNA sequences in the human genome mdpi.com.

Pathways of Apoptosis Induction and Cell Cycle Arrest

A significant mechanism through which 2-phenylquinolin-4-amine derivatives exhibit their anticancer effects is the induction of apoptosis and cell cycle arrest.

Studies on 2-phenylquinoline-4-carboxylic acid derivatives have shown that these compounds can trigger apoptosis in cancer cells. For instance, molecule D28 was found to induce cellular apoptosis in K562 cells nih.gov. Further investigation into related quinoline derivatives, such as pyranoquinolines, has revealed that potent cytotoxic compounds can induce cell cycle arrest at the G2/M phases and trigger apoptosis in various tested cancer cells researchgate.netresearchgate.net.

Similarly, novel 4-aminoquinazoline derivatives, which share structural similarities, have been shown to cause G1 cell cycle arrest by inhibiting PI3K signaling and inducing apoptosis through a mitochondrial-dependent apoptotic pathway nih.gov. The inhibition of the PI3K/Akt pathway by these compounds effectively suppresses cell proliferation nih.gov.

The table below illustrates the effect of a selected 2-phenylquinoline derivative on the cell cycle of HCT116 cells.

| Treatment | % of Cells in G1 Phase |

| Untreated | 53.9% |

| Compound E (30 µM) | 81.2% |

Data from a study on quillaic acid derivatives, highlighting the induction of G1 phase cell cycle arrest. frontiersin.org

These findings collectively indicate that this compound derivatives can disrupt the normal cell cycle progression and activate apoptotic pathways in cancer cells, contributing to their therapeutic potential.

Mechanisms of Antimicrobial Action (e.g., Penicillin Binding Protein 2a Inhibition, Fungal Membrane Disruption)

Derivatives of 2-phenylquinoline have demonstrated notable antimicrobial properties, particularly antibacterial activity. The mechanisms underlying this action are an active area of research.

A key mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA) for a related class of compounds, quinazolinones, involves the inhibition of Penicillin Binding Protein 2a (PBP2a) . PBP2a is an enzyme that confers resistance to β-lactam antibiotics in MRSA nih.govnih.gov. Quinazolinones have been shown to bind to an allosteric site on PBP2a, which leads to the opening of the active site. This conformational change makes PBP2a susceptible to inhibition by β-lactam antibiotics like piperacillin, thereby restoring their efficacy nih.gov. This allosteric inhibition represents a unique mechanism for combating antibiotic resistance nih.govresearchgate.net.

The antibacterial activity of 2-phenyl-quinoline-4-carboxylic acid derivatives has been evaluated against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as MRSA. The structural modifications of the 2-phenyl-quinoline-4-carboxylic acid scaffold have been shown to enhance antibacterial activity nih.gov. For instance, alterations in the amide side chain at the ortho-position of the 2-phenyl group significantly affect the antibacterial potency nih.gov.

The table below presents the minimum inhibitory concentration (MIC) values for a selected 2-aminopyridine derivative, highlighting its selective activity.

| Compound | Microorganism | MIC (µg·mL⁻¹) |

| 2c | S. aureus | 0.039 ± 0.000 |

| 2c | B. subtilis | 0.039 ± 0.000 |

Data from a study on 2-aminopyridine derivatives, indicating potent activity against Gram-positive bacteria. mdpi.com

While the prompt mentions fungal membrane disruption, the provided search results focus primarily on antibacterial mechanisms, particularly the inhibition of PBP2a.

Antiviral Mechanism of Action (e.g., Helicase Inhibition)

Recent research has highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, with a specific mechanism of action identified against coronaviruses.

A notable antiviral mechanism of 2-phenylquinoline derivatives is the inhibition of helicase unwinding activity . Specifically, in studies related to SARS-CoV-2, certain 2-phenylquinoline analogues were found to inhibit the helicase nsp13 with low micromolar potency nih.gov. The nsp13 helicase is a highly conserved enzyme among coronaviruses, making it a promising target for the development of pan-coronavirus inhibitors that could be effective against future outbreaks nih.gov.

One derivative, compound 6g, which features a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core, demonstrated potent activity against SARS-CoV-2 helicase nih.gov. This helicase inhibition is believed to be a major contributor to the observed antiviral activity of these compounds nih.gov. The development of helicase inhibitors is considered a promising strategy for specifically targeted antiviral therapy against viruses like Hepatitis C Virus (HCV) as well, underscoring the importance of this enzymatic target nih.gov.

Receptor-Ligand Binding Dynamics

The biological activity of this compound derivatives is fundamentally linked to their binding interactions with specific biological receptors. The study of these receptor-ligand dynamics provides insights into the specificity and potency of these compounds.

The interactions between a receptor and a ligand are characterized by their binding kinetics, which include the kinetic on-rate (k_on), the kinetic off-rate (k_off), and the binding affinity (K_a = k_on/k_off) frontiersin.org. These parameters quantify the formation and dissociation of the receptor-ligand complex and the strength of the binding frontiersin.org.

In the context of 2-phenylquinoline derivatives, their binding to various targets has been explored. For instance, the binding of 2-phenylamino-4-phenoxy-quinoline derivatives to the binding pocket of HIV-1 RT involves interactions with specific amino acid residues mdpi.com. Similarly, the design of 2-substituted phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors focuses on achieving strong hydrophobic interactions with residues in the opening of the HDAC active site nih.gov.

Furthermore, novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been investigated for their ability to bind to and stabilize G-quadruplex (G4) structures. This interaction is considered a potential mechanism for their anticancer activity mdpi.com. The binding affinity of these compounds to their target receptors is a critical determinant of their biological efficacy. For example, an indolin-2-one derivative, designed as a dopamine D4 receptor ligand, exhibited a remarkable affinity with a K(i) value of 0.5 nM, indicating a strong and specific interaction nih.gov.

The study of these binding dynamics, often through techniques like in vitro receptor binding assays, is essential for the rational design and optimization of more potent and selective this compound-based therapeutic agents.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lums.ac.ir This technique is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential binders to a specific biological target.

In the study of compounds structurally related to 2-phenylquinolin-4-amine, such as 2-phenylquinazolin-4-amines, molecular docking has been instrumental in predicting their binding affinity and mechanism of action. For instance, docking studies on novel 2-phenylquinazolin-4-amine (B85525) derivatives identified them as potent and selective inhibitors of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many tumor cells and implicated in drug resistance. nih.gov The simulations suggested that features like an expanded π-system, the presence of an amine group, and the introduction of a halogen atom could enhance the binding affinity to the enzyme's active site. nih.gov

Another study focused on N,2-diphenylquinazolin-4-amine derivatives as potential antimicrobial agents targeting the ATP-active pocket of E. coli DNA gyrase B kinase. lums.ac.ir Molecular docking was used to calculate the binding energies of these compounds within the active site. The results indicated a correlation between the docking score and the observed antimicrobial activity, with the most potent inhibitors showing the highest binding energies. lums.ac.ir For example, the N-(4-nitrophenyl)-2-phenylquinazolin-4-amine derivative exhibited the highest binding energy of -6.13 kcal/mol. lums.ac.ir

These studies highlight how molecular docking can effectively predict the interaction between small molecules like this compound derivatives and their protein targets, guiding the design of more potent and selective inhibitors.

| Derivative Studied | Target Protein | Predicted Binding Energy (kcal/mol) | Key Findings |

| N-(4-nitrophenyl)-2-phenylquinazolin-4-amine | E. coli DNA gyrase B kinase | -6.13 | Highest binding energy among tested derivatives, suggesting strong inhibitory potential. lums.ac.ir |

| N-(3-nitrophenyl)-2-phenylquinazolin-4-amine | E. coli DNA gyrase B kinase | -5.92 | Second-best docking score, indicating significant binding affinity. lums.ac.ir |

| Novel 2-phenylquinazolin-4-amine derivatives | Cytochrome P450 1B1 (CYP1B1) | Not specified | Aromatization, amine group, and iodine atom introduction augmented binding affinity. nih.gov |

Ligand-Based Pharmacophore Modeling for Drug Design

Ligand-based pharmacophore modeling is a powerful technique used in the absence of a known 3D structure of the biological target. volkamerlab.org It involves identifying the common chemical features of a set of known active molecules that are essential for their biological activity. nih.gov A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and charged centers. volkamerlab.org This model can then be used as a 3D query to screen large compound databases to identify novel molecules with the potential for similar biological activity. rsc.org

The process of ligand-based pharmacophore modeling typically involves several stages:

Training Set Preparation : A diverse set of molecules with known biological activities (both active and inactive) against the target of interest is selected. mdpi.com

Model Generation : Computational algorithms are used to align the structures of the active compounds and identify common chemical features. This results in the generation of one or more pharmacophore hypotheses. nih.gov

Model Validation : The generated models are evaluated for their ability to distinguish between active and inactive compounds. A good pharmacophore model should match the active compounds while excluding the inactive ones. researchgate.net

Virtual Screening : The validated pharmacophore model is used to screen databases of chemical compounds to find new potential hits. rsc.org

While specific ligand-based pharmacophore models for this compound were not detailed in the provided search results, this methodology is highly applicable. For instance, by using a set of biologically active this compound analogues, a pharmacophore model could be developed. This model would encapsulate the key structural features required for their activity, such as the aromatic rings of the quinoline (B57606) and phenyl groups, and the hydrogen-bonding capability of the 4-amine group. Such a model would be invaluable for designing new derivatives with improved potency and selectivity.

| Pharmacophore Feature | Description | Potential Role in this compound |

| Aromatic Ring (AR) | Aromatic ring systems that can engage in π-π stacking or hydrophobic interactions. | The quinoline and phenyl rings are key aromatic features. researchgate.net |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to form a hydrogen bond. | The amine group at the 4-position is a primary hydrogen bond donor. researchgate.net |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom to form a hydrogen bond. | The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor. researchgate.net |

| Hydrophobic (HY) | A non-polar group that can participate in hydrophobic interactions. | The phenyl group and the bicyclic quinoline core contribute to hydrophobicity. volkamerlab.org |

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET prediction is a critical component of modern drug discovery, aiming to forecast the pharmacokinetic and toxicological properties of a compound before it is synthesized and tested in the lab. audreyli.com These predictive models help in the early identification of candidates with poor ADMET profiles, reducing the likelihood of late-stage failures in drug development. audreyli.com

Various computational tools and models are used to predict ADMET properties. A common starting point is the evaluation of physicochemical properties based on Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen-bond donors, more than 10 hydrogen-bond acceptors, a molecular weight greater than 500, and a calculated logP greater than 5. japsonline.com

For quinazoline (B50416) derivatives, which are structurally similar to quinolines, in silico tools have been used to predict a range of toxicological endpoints. japsonline.com Applications like Lazar, ProTox, and ADMET Predictor can forecast properties such as carcinogenicity, mutagenicity, hepatotoxicity, and acute toxicity (LD50). japsonline.comresearchgate.net For example, in a study on pyrazolylaminoquinazoline derivatives, these tools were used to screen for compounds with low toxicity profiles. japsonline.com While some derivatives were predicted to be non-carcinogenic and have no effect on the liver or reproductive system, they showed potential for mutagenicity. researchgate.net

Such in silico analyses would be crucial for the development of this compound as a drug candidate. By predicting its ADMET properties early in the design phase, modifications to the structure could be made to improve its drug-like characteristics, such as enhancing its oral bioavailability or reducing its potential toxicity.

| ADMET Property | Prediction Method | Importance in Drug Discovery |

| Absorption | Lipinski's Rule of Five, Caco-2 permeability models | Predicts the extent to which a drug is absorbed into the bloodstream. audreyli.comjapsonline.com |

| Distribution | Blood-brain barrier penetration models | Determines how a drug is distributed throughout the body's tissues and organs. audreyli.com |

| Metabolism | Cytochrome P450 (CYP) inhibition models | Predicts how the body chemically modifies a drug, which affects its efficacy and duration of action. |

| Excretion | Clearance prediction models | Determines how a drug is removed from the body. |

| Toxicity | Mutagenicity, carcinogenicity, hepatotoxicity models | Predicts potential adverse effects of a drug. japsonline.com |

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These calculations provide insights into various properties at the atomic level, which can be correlated with experimental observations and biological activity.

For quinoline derivatives, DFT calculations have been used to optimize molecular structures and analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

Other calculated properties include:

Molecular Electrostatic Potential (MEP) maps : These visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (electrophilic attack) or electron-poor (nucleophilic attack). nih.gov

Vibrational Frequencies : Theoretical calculations of vibrational spectra (like FT-IR) can be compared with experimental data to confirm the molecular structure. researchgate.net

NMR Chemical Shifts : Theoretical prediction of NMR spectra can aid in the structural characterization of newly synthesized compounds. nih.gov

Global Reactivity Descriptors : Parameters such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify the chemical reactivity of the molecule.

A study on a 2‐hydroxy‐N‐methyl‐N‐phenylquinolin‐3‐amine derivative utilized DFT calculations to optimize its structure and analyze its FMOs. researchgate.net Similarly, calculations on 1-(4-phenylquinolin-2-yl)propan-1-one were conducted to determine its optimized structure, vibrational frequencies, and electronic properties. nih.gov These studies demonstrate the power of quantum chemical methods to provide a deep understanding of the intrinsic electronic and steric properties of the 2-phenylquinoline (B181262) scaffold, which is essential for rational drug design.

| Calculated Property | Method | Information Obtained |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Provides the most stable 3D structure of the molecule, including bond lengths and angles. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Determines the electron-donating and electron-accepting capabilities and the chemical reactivity of the molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Maps the electrostatic potential on the molecule's surface, indicating sites for intermolecular interactions. nih.gov |

| Vibrational Frequencies | DFT | Predicts the infrared and Raman spectra, aiding in structural confirmation. researchgate.net |

Applications Beyond Medicinal Chemistry

Potential in Materials Science

The structural characteristics of 2-phenylquinolin-4-amine, featuring a nitrogen-containing heterocyclic aromatic core, make it an intriguing candidate for advanced materials. The quinoline (B57606) moiety is known for its electron-transporting capabilities, while the phenyl and amine groups can be functionalized to tune the electronic and optical properties of the molecule. This adaptability opens avenues for its application in various sectors of materials science, from electronics to optics.

The extended π-conjugated system of the 2-phenylquinoline (B181262) core is fundamental to its electronic properties. Derivatives of this structure have been investigated for their electrochemical behavior, demonstrating the potential to create materials with tailored electronic characteristics. For instance, related boroquinol complexes have been shown to possess specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical parameters in the design of organic electronic devices. researchgate.net The amino group at the 4-position can further influence these energy levels through its electron-donating nature, offering a route to fine-tune the material's charge-carrier capabilities.

Research into similar quinoline derivatives has highlighted their utility in creating materials with tunable electronic properties. By modifying the substituents on the phenyl and quinoline rings, researchers can modulate the HOMO-LUMO energy gap, which in turn affects the material's conductivity and its potential use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Electrochemical Properties of Related Boroquinol Derivatives

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| Boroquinol Derivative 1 | -5.32 | -2.64 |

| Boroquinol Derivative 2 | -6.10 | -3.46 |

Data is for 2-(4-phenylquinolin-2-yl)phenol–BF2 complexes and is indicative of the potential for tuning the electronic properties of the 2-phenylquinoline scaffold. researchgate.net

The 2-phenylquinoline scaffold has been identified as a promising fluorophore, the fundamental unit of fluorescent materials. The inherent rigidity and planarity of the quinoline ring system contribute to its emissive properties. The strategic placement of the phenyl and amine groups can significantly modulate the absorption and emission wavelengths of the molecule.

Studies on derivatives, such as 2-(4-phenylquinolin-2-yl)phenol–BF2 complexes, have demonstrated that these compounds can be highly emissive, particularly in the solid state, which is a desirable characteristic for applications in solid-state lighting and displays. researchgate.net These complexes have been shown to exhibit strong fluorescence, and their optical properties can be systematically altered through chemical modification. researchgate.net This suggests that this compound could serve as a valuable building block for creating a diverse palette of fluorescent materials with tailored emission colors and quantum yields. The amino group, in particular, can act as a strong auxochrome, potentially enhancing the fluorescence intensity and shifting the emission to longer wavelengths.

Table 2: Optical Properties of a Related Quinoline-Boron Complex in Chloroform

| Compound | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| 2-(4-phenylquinolin-2-yl)phenol–BF2 complex | Not Specified | Not Specified |

While specific absorption and emission maxima for a range of derivatives were studied, the parent this compound's specific data is not provided in the context of materials science applications. The study of related complexes confirms the potential for strong fluorescence from this structural family. researchgate.net

Future Research Directions and Therapeutic Development

Design and Synthesis of Next-Generation 2-Phenylquinolin-4-amine Analogs

The design and synthesis of novel this compound analogs are centered on improving their therapeutic index by enhancing potency, selectivity, and pharmacokinetic properties. Synthetic strategies often begin with the construction of the core 2-phenylquinoline-4-carboxylic acid framework, which serves as a key intermediate. arabjchem.orgarabjchem.org

Synthetic Methodologies:

Doebner Reaction: This classical method involves the reaction of an aniline (B41778), a benzaldehyde, and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid. arabjchem.orgarabjchem.org

Pfitzinger Reaction: This approach utilizes isatin and a substituted acetophenone to produce the 2-substituted phenylquinoline-4-carboxylic acid intermediate. mdpi.com

Once the carboxylic acid precursor is obtained, it can be converted to the corresponding amine. Further diversification of the this compound scaffold can be achieved through various chemical modifications:

Substitution on the Phenyl Ring: Introducing different substituents on the 2-phenyl ring can significantly influence biological activity. Structure-activity relationship (SAR) studies have shown that the position and nature of these substituents are critical for potency and selectivity. nih.gov

Modification of the Quinoline (B57606) Core: Alterations to the quinoline ring system, such as the introduction of substituents at various positions, can modulate the compound's physicochemical properties and target interactions. rsc.org

Derivatization of the 4-amino Group: The amine group at the 4-position offers a handle for further chemical modifications, allowing for the attachment of various side chains to explore new binding interactions with biological targets.

A notable example of next-generation design is the synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives. nih.gov These compounds are designed to target specific DNA structures known as G-quadruplexes, which are implicated in cancer. nih.gov The synthesis involves a multi-step process, including Suzuki coupling and the introduction of aminomethylphenyl groups. nih.gov

Table 1: Examples of Synthesized 2-Phenylquinoline (B181262) Analogs and their Biological Activities

| Compound Classification | Synthetic Approach | Biological Activity |

| 2,4-disubstituted quinolines | Reaction of aniline with benzaldehyde and pyruvic acid, followed by conversion to carboxamides. arabjchem.org | Anticancer, targeting mechanisms like cell cycle arrest and apoptosis. arabjchem.org |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | Multi-step synthesis involving Suzuki coupling and introduction of aminomethylphenyl groups. nih.gov | Anticancer, targeting G-quadruplexes. nih.gov |

| 2-Phenylquinoline-8-carboxamides | Synthesis from phenyl-substituted precursors. nih.gov | DNA-intercalating antitumor agents. nih.gov |

Clinical Translational Potential and Lead Optimization Strategies

The journey from a promising hit compound to a clinical candidate involves a rigorous process of lead optimization. biobide.com This phase focuses on refining the pharmacological and pharmacokinetic properties of this compound analogs to ensure their suitability for clinical trials. biobide.com

Key Optimization Parameters:

Potency and Efficacy: Enhancing the biological activity of the lead compound against its intended target. researchgate.net

Selectivity: Minimizing off-target effects to reduce potential side effects. researchgate.net

Pharmacokinetics (ADME): Optimizing absorption, distribution, metabolism, and excretion properties to ensure the drug reaches its target in sufficient concentrations and is cleared from the body appropriately. nih.gov

Toxicology: Assessing and minimizing any potential toxicity. biobide.com

A case study in lead optimization involves the development of 2-substituted phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase (HDAC) inhibitors for cancer therapy. In this research, a lead compound, D28, was identified as a selective HDAC3 inhibitor with potent in vitro anticancer activity. nih.gov The optimization process for such a compound would involve:

In Vitro and In Vivo Testing: Evaluating the optimized analogs in cell-based assays and animal models to assess their efficacy and safety profiles. biobide.com

Formulation Development: Creating a suitable formulation to improve the drug's solubility, stability, and bioavailability. encyclopedia.pub

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are increasingly being used to guide the lead optimization process by predicting the effects of structural modifications on biological activity and pharmacokinetic properties. researchgate.net

Synergistic Effects with Existing Therapeutic Agents

A promising strategy to enhance the therapeutic efficacy of this compound analogs is to use them in combination with existing drugs. nih.gov This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. nih.gov Combination therapies can also help to overcome drug resistance, a major challenge in cancer treatment. nih.gov

While specific studies on the synergistic effects of this compound are limited, the known mechanisms of action of quinoline-based compounds suggest several potential combination strategies, particularly in oncology:

Combination with Chemotherapy: Many quinoline derivatives act as DNA intercalating agents, disrupting DNA replication in cancer cells. arabjchem.org Combining these with traditional chemotherapeutic agents that also target DNA could lead to enhanced cytotoxicity.

Combination with Targeted Therapies: As novel targets for 2-phenylquinoline derivatives are identified, such as specific kinases or epigenetic modulators, there is an opportunity to combine them with existing targeted therapies. For example, a 2-phenylquinoline-based HDAC inhibitor could be combined with a kinase inhibitor to target multiple cancer-promoting pathways simultaneously.

Overcoming Multidrug Resistance: Some natural product-derived compounds have been shown to potentiate the effects of conventional chemotherapeutics by overcoming multidrug resistance mechanisms. nih.gov Future research could explore whether this compound analogs possess similar properties.

The rationale for combination therapy is to target different aspects of cancer cell biology, such as proliferation, survival, and angiogenesis, to achieve a more durable and potent antitumor response. mdpi.com

Exploration of Novel Biological Targets

A key area of future research is the identification and validation of novel biological targets for this compound and its derivatives. This exploration can open up new therapeutic avenues for these compounds.

Emerging Targets for 2-Phenylquinoline Derivatives:

G-Quadruplexes: As previously mentioned, certain 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been specifically designed to bind to and stabilize G-quadruplex DNA structures. nih.gov These non-canonical DNA conformations are found in the telomeres and promoter regions of oncogenes, making them attractive targets for anticancer drug development. nih.gov

Histone Deacetylases (HDACs): The discovery of 2-substituted phenylquinoline-4-carboxylic acids as selective HDAC3 inhibitors highlights the potential of this scaffold to target epigenetic mechanisms. nih.gov HDACs are enzymes that play a crucial role in gene regulation and are often dysregulated in cancer. nih.gov

Bcl-2 Family Proteins: Quinoline-based heterocycles have been investigated as inhibitors of the anti-apoptotic protein Bcl-2. mdpi.com Targeting Bcl-2 can sensitize cancer cells to apoptosis, making it a valuable strategy for cancer therapy. mdpi.com

Tyrosine Kinases: Quinoline derivatives have been shown to inhibit various tyrosine kinases, which are key regulators of cell signaling pathways involved in cancer cell growth and proliferation. arabjchem.org

Topoisomerases: Some quinoline compounds exert their anticancer effects by inhibiting topoisomerases, enzymes that are essential for DNA replication and repair. arabjchem.org